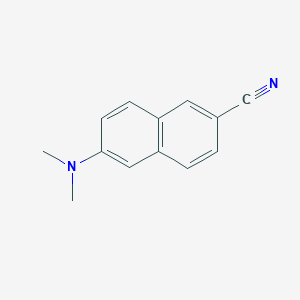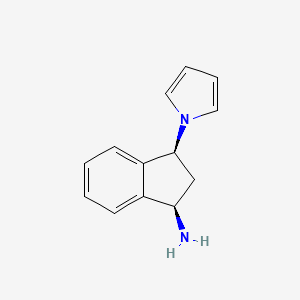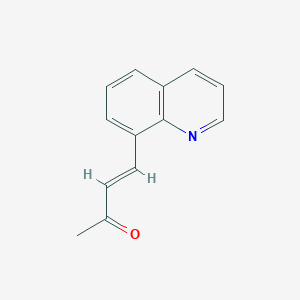
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane is a heterocyclic compound that features both a pyrazole and a diazepane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane typically involves the reaction of 1-methyl-1H-pyrazole-5-carbaldehyde with 1,4-diazepane in the presence of a reducing agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation. Common reducing agents include sodium borohydride or lithium aluminum hydride. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to increase yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and can lead to higher efficiency and scalability. Additionally, the use of more cost-effective reducing agents and solvents may be explored.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diazepane ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the compound, potentially leading to the formation of secondary amines.
Substitution: Alkylated derivatives of the diazepane ring.
Wissenschaftliche Forschungsanwendungen
1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-cancer or anti-inflammatory agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The pyrazole ring can interact with active sites through hydrogen bonding or hydrophobic interactions, while the diazepane ring may provide additional binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-1H-pyrazole-5-carbaldehyde: A precursor in the synthesis of 1-((1-Methyl-1H-pyrazol-5-yl)methyl)-1,4-diazepane.
1,4-Diazepane: A core structure in the compound, also used in the synthesis of various pharmaceuticals.
1-Methyl-1H-pyrazol-5-yl)methanol: Another derivative of 1-methyl-1H-pyrazole with different functional groups.
Uniqueness
This compound is unique due to the combination of the pyrazole and diazepane rings, which can confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with biological targets, making it a valuable scaffold in drug discovery and development.
Eigenschaften
Molekularformel |
C10H18N4 |
|---|---|
Molekulargewicht |
194.28 g/mol |
IUPAC-Name |
1-[(2-methylpyrazol-3-yl)methyl]-1,4-diazepane |
InChI |
InChI=1S/C10H18N4/c1-13-10(3-5-12-13)9-14-7-2-4-11-6-8-14/h3,5,11H,2,4,6-9H2,1H3 |
InChI-Schlüssel |
KPOQQAIATOMLAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC=N1)CN2CCCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


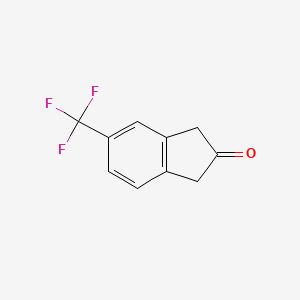
![[3,3'-Bipyridine]-4-carboxylic acid](/img/structure/B11902068.png)
![(NZ)-N-[(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methylidene]hydroxylamine](/img/structure/B11902069.png)
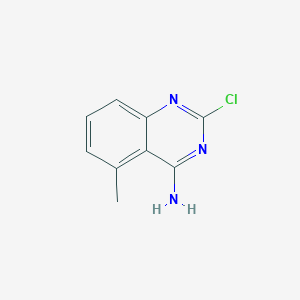
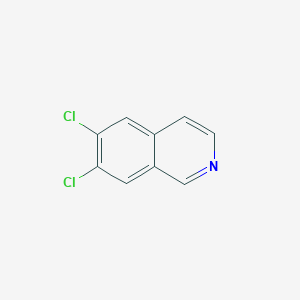
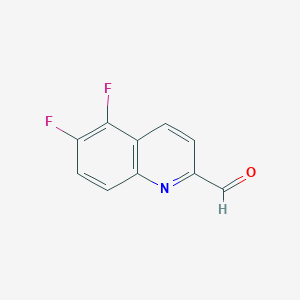



![1,7-Diazaspiro[4.4]nonane, 7-(1,2,4-oxadiazol-5-yl)-](/img/structure/B11902099.png)
